REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[CH:11]([NH2:14])([CH3:13])[CH3:12]>CCO>[CH:11]([NH:14][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9])([CH3:13])[CH3:12]
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Name
|
|
Quantity
|
4.406 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
2.97 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N
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Name
|
|
Quantity
|
32 mL
|
Type
|
solvent
|
Smiles
|
CCO
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Name
|
|
Quantity
|
2.97 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
It was stirred overnight at RT
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added (6 mL, 64 mmol)
|
Type
|
WAIT
|
Details
|
the resulting solution was kept at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
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ADDITION
|
Details
|
another equivalent of isopropyl amine was added (2.97 mL)
|
Type
|
TEMPERATURE
|
Details
|
For completion, the reaction was heated at 50° C. for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Mixture was evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
dissolved in EtOAc (25 mL)
|
Type
|
WASH
|
Details
|
the organic phase was washed with water (3*10 mL)
|
Type
|
EXTRACTION
|
Details
|
Aqueous phase was re-extracted with EtOAc (10 mL)
|
Type
|
WASH
|
Details
|
the combined organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NC1=C(C=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.24 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |